The discovery of cephalosporins traces back to 1945, when Italian scientist Giuseppe Brotzu isolated Cephalosporium acremonium (now Acremonium), yielding cephalosporin C [6]. This natural product became the progenitor for semisynthetic derivatives designed to overcome limitations of early β-lactams. Medicinal chemistry efforts focused on modifying two key positions: the C7 acylamido side chain (governing antibacterial activity) and the C3 substituent (influencing pharmacokinetics and stability) [6] [10]. Successive generations emerged through strategic chemical modifications:
Table 1: Evolution of Cephalosporin Analogues
Generation | Key Structural Modifications | Spectrum Expansion | Representative Agents |
---|---|---|---|
First | C7: Phenylglycine; C3: Acetoxymethyl | Gram-positives, limited Gram-negatives (PEcK) | Cefazolin, Cephalexin |
Second | C7: Oximino groups; C3: Heterocycles | H. influenzae, Enterobacter, Anaerobes (cephamycins) | Cefuroxime, Cefoxitin |
Third | C7: Aminothiazolyl oximes | P. aeruginosa, CNS pathogens | Ceftazidime, Ceftriaxone |
Siderophore | C3: Catechol/iron-chelators | Carbapenem-resistant Gram-negatives (CRAB, CRE) | Cefiderocol, 87/30 |
Cephalosporin 87/30 belongs to the siderophore subclass of cephalosporins (cephems), characterized by a β-lactam ring fused to a six-membered dihydrothiazine ring (Δ³-cephem core) [6] [10]. Its classification hinges on unique structural and mechanistic attributes:
Table 2: Structural & Functional Classification of Cephalosporin 87/30
Feature | Classical Cephalosporins | Cephalosporin 87/30 | Functional Impact |
---|---|---|---|
C3 Substituent | Methyl, acetate, or heterocycle | Chlorocatechol-iron chelator | Enables active iron transport uptake |
C7 Side Chain | Variable (e.g., aminothiazolyl oxime) | Pyrrolidine + carboxypropanoxyamino linker | Enhanced PBP3 binding; β-lactamase stability |
Transport Mechanism | Passive diffusion via porins | Active transport via iron transporters | Overcomes porin deficiency/efflux resistance |
Primary Spectrum | Gram-positive → Gram-negative | Carbapenem-resistant Gram-negatives (CRAB, CRE) | Targets MDR pathogens with limited options |
The development of siderophore cephalosporins represents a strategic response to the global crisis of carbapenem-resistant Gram-negative pathogens. Patent activity reveals intense focus on optimizing iron-chelating groups and linker chemistry to enhance uptake and stability:
Competitive Landscape: Major assignees include pharmaceutical companies with established β-lactam platforms (e.g., Pfizer, Shionogi). Patent EP0168177A2 exemplifies early work on catechol conjugation [3], while WO2007096419A1 details recombinant Acremonium strains for fermentative production of advanced intermediates [5].
Clinical Need Driving IP: Over 80% of patents explicitly cite activity against carbapenem-resistant Acinetobacter baumannii (CRAB) and Pseudomonas aeruginosa as the primary claim, reflecting IDSA guidelines positioning siderophore cephalosporins as last-line agents [1] [13].
Table 3: Patent Trends in Siderophore Cephalosporins (Including 87/30)
Patent Focus Area | Exemplary Claims | Targeted Resistance Mechanism | Key Assignees/Patents |
---|---|---|---|
Catechol Linker Chemistry | Propylene/butylene spacers enhancing Fe³⁺ affinity | Porin deficiency, efflux pumps | EP0168177A2 [3] |
C7 Side Chain Diversity | Pyrrolidine derivatives resisting deacylation | Serine β-lactamases (KPC, OXA) | WO2007096419A1 [5] |
Biosynthesis Optimization | Engineered Acremonium strains for 7-ADCA production | Cost-effective synthesis of advanced intermediates | Shionogi, WO2007096419A1 [5] |
Combination Therapies | With novel β-lactamase inhibitors (e.g., durlobactam) | Enhanced coverage against MBL co-producers | Pfizer, AstraZeneca patents |
CAS No.: 855-19-6
CAS No.: 18326-62-0
CAS No.: 2570-24-3
CAS No.: 8062-00-8
CAS No.: 403640-27-7
CAS No.: 29733-86-6